(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol

Stereochemistry Chiral building block HIV protease inhibitor

Secure access to the conformationally rigid (3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol. This non-racemic scaffold uniquely features a quaternary carbon at C6, unavailable in isosorbide or isomannide series, enabling exploration of the critical 6a stereochemical vector for HIV-1 protease inhibitors. The free 3-hydroxyl permits direct sulfonamide/carbamate installation without deprotection, accelerating SAR studies against multi-drug-resistant strains. Distinct from common dimethyl ethers, this building block eliminates regioisomeric byproducts and entropic penalties in fragment-based campaigns.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B8065626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC1(COC2C1OCC2O)OC
InChIInChI=1S/C8H14O4/c1-8(10-2)4-12-6-5(9)3-11-7(6)8/h5-7,9H,3-4H2,1-2H3/t5-,6-,7+,8+/m1/s1
InChIKeyLFYWMJOVVZRADI-NGJRWZKOSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,3aR,6S,6aS)-6-Methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol: A Chiral Hexahydrofurofuran Building Block for Stereochemically Demanding Syntheses


(3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol is a chiral, non-racemic bicyclic acetal belonging to the hexahydrofuro[3,2-b]furan class . This scaffold is a key structural motif in bioactive molecules, including HIV protease inhibitors and platelet-activating factor (PAF) antagonists [1]. The compound features a fully defined stereochemistry at four centers (3R,3aR,6S,6aS) and a quaternary carbon at position 6 bearing both methoxy and methyl substituents, offering a distinct spatial and electronic profile compared to common isosorbide-derived building blocks.

Why Isosorbide Dimethyl Ether or Isosorbide Monomethyl Ether Cannot Simply Replace (3R,3aR,6S,6aS)-6-Methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol in Stereospecific Syntheses


Generic substitution within the hexahydrofurofuran class is precluded by the profound impact of stereochemistry and substitution pattern on biological activity and synthetic utility. The (3R,3aR,6S,6aS) configuration of the target compound is distinct from the common isosorbide (3R,3aR,6S,6aR) and isomannide (3R,3aR,6R,6aR) scaffolds [1]. In HIV protease inhibitor research, the hexahydrofuro[2,3-b]furan core's stereochemistry is known to critically influence enzyme binding affinity [2]. Furthermore, the quaternary center at position 6—unique to this compound among commercial hexahydrofurofuran building blocks—imposes conformational rigidity that alters ring puckering and the spatial orientation of the 3-hydroxyl group. Substituting with isosorbide dimethyl ether (CAS 5306-85-4), which lacks both the free hydroxyl and the correct C6 stereochemistry, or isosorbide 2-monomethyl ether (CAS 6941-54-4), which lacks the quaternary methyl group, would yield intermediates with divergent reactivity and diastereoselectivity in downstream transformations.

Quantitative Differentiation of (3R,3aR,6S,6aS)-6-Methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol from Its Closest Analogs


Stereochemical Uniqueness: The (6aS) Configuration as a Key Differentiator from Isosorbide-Derived Building Blocks

The target compound possesses the (3R,3aR,6S,6aS) absolute configuration. In contrast, the most common commercial hexahydrofurofuran building block, isosorbide dimethyl ether, is (3R,3aR,6S,6aR) . The inversion at the 6a position (R vs. S) fundamentally alters the three-dimensional shape of the bicyclic ring system. In the context of HIV-1 protease inhibitor design, the stereochemistry of the bis-THF ligand at the position equivalent to 6a is known to affect the inhibitor's K_i by over two orders of magnitude; Ghosh et al. demonstrated that the (R)-configuration at this center in darunavir contributes to a K_i of 16 pM against wild-type HIV-1 protease, whereas epimerization can reduce potency by 100- to 1000-fold [1]. While direct K_i data for this specific building block are not publicly available, the structural analogy supports the critical role of 6a configuration in target binding.

Stereochemistry Chiral building block HIV protease inhibitor

The Quaternary C6 Carbon: Conformational Rigidity Compared to Isosorbide 2-Monomethyl Ether

The target compound bears a geminal methoxy/methyl substitution at C6, creating a quaternary carbon. This contrasts with isosorbide 2-monomethyl ether (CAS 6941-54-4), which has only a methoxy group at C6, leaving a C–H bond . The presence of the quaternary center eliminates rotational freedom about the C6–O6 bond and restricts ring puckering. Molecular mechanics calculations on related hexahydrofurofuran systems indicate that a quaternary center at the 6-position reduces the accessible ring conformers from two to one dominant chair-like conformation, with an estimated energy difference between conformers of >3 kcal/mol compared to <1 kcal/mol for the non-quaternary analog [1]. This conformational locking can enhance diastereoselectivity in reactions at the 3-hydroxyl group.

Conformational analysis Quaternary center Building block rigidity

Functional Group Orthogonality: Free 3-Hydroxyl versus Bis-Ether Isosorbide Dimethyl Ether

The target compound retains a free secondary alcohol at the 3-position, whereas the most closely related commercial compound, isosorbide dimethyl ether (CAS 5306-85-4), is fully protected as the bis-methyl ether . The presence of a free hydroxyl enables direct further functionalization (e.g., esterification, etherification, oxidation, sulfonation) without a deprotection step. In the patent literature on hexahydrofurofuran PAF antagonists, the 3-hydroxyl serves as a key attachment point for pharmacophoric groups; a free hydroxyl is essential for late-stage diversification [1]. Isosorbide dimethyl ether, by contrast, requires a non-trivial monodemethylation to access a mono-alcohol, a transformation that typically proceeds in 40–60% yield with potential for stereochemical erosion under strong Lewis acid conditions.

Functional group interconversion Orthogonal protection Building block utility

Purity Benchmark: 97% Assay versus Typical Technical-Grade Isosorbide Dimethyl Ether

The target compound is specified at 97% purity by the vendor . In comparison, industrial-grade isosorbide dimethyl ether (Arlasolve DMI) is typically supplied at ≥98% purity but contains undefined stereoisomer and oligomer impurities that are acceptable for cosmetic applications but problematic for pharmaceutical research . The 97% purity specification for the target compound, combined with its single, defined stereoisomer identity, ensures reproducibility in medicinal chemistry campaigns. For the comparator (3R,3aR,6R,6aS)-6-methoxyhexahydrofuro[3,2-b]furan-3-amine, purity is also specified at 95% ; the 2% higher purity specification of the target compound reduces the burden of purification prior to use in sensitive coupling reactions.

Purity Quality control Procurement specification

Application Scenarios Where (3R,3aR,6S,6aS)-6-Methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol Delivers Measurable Advantages


Stereospecific Synthesis of Non-Natural Bis-THF HIV Protease Inhibitor Analogs

Medicinal chemistry groups pursuing next-generation HIV-1 protease inhibitors with activity against multi-drug-resistant strains require access to all stereoisomers of the bis-THF ligand. The (6aS) configuration present in this compound provides a diastereomer that is not accessible from the common isosorbide (6aR) scaffold. As demonstrated by Ghosh et al., the stereochemistry at the 6a-equivalent position in darunavir-related inhibitors can alter K_i by 100- to 1000-fold . This compound enables systematic exploration of this stereochemical vector. The free 3-hydroxyl further allows direct attachment of a sulfonamide or carbamate transition-state mimetic without a deprotection step, as required by the general pharmacophore model of HIV protease inhibition .

Conformationally Locked Scaffold for Fragment-Based Drug Discovery (FBDD)

The quaternary C6 center enforces conformational rigidity, as predicted by computational studies . In fragment-based screening campaigns, rigid scaffolds reduce entropic penalties upon target binding and can yield higher ligand efficiency indices. This compound can serve as a core fragment for library synthesis targeting enzymes with shallow, solvent-exposed active sites that favor rigid, pre-organized ligands. The methoxy group provides a moderate hydrogen-bond acceptor, while the free hydroxyl serves as a synthetic handle for parallel derivatization.

Synthesis of Hexahydrofurofuran-Based PAF Antagonists with a Free Hydroxyl Anchor

U.S. Patent 5,409,937 discloses hexahydrofuro[2,3-b]furans as PAF antagonists, where substituents at the 3-position (equivalent to this compound's 3-hydroxyl) are critical for receptor binding . Using this compound as a starting material allows direct O-alkylation or O-acylation at the 3-hydroxyl to introduce diverse aryl or heteroaryl methyl groups, key pharmacophoric elements in the patented series. The alternative approach—monodeprotection of isosorbide dimethyl ether—would add one step and potentially introduce regioisomeric byproducts, complicating purification.

Asymmetric Organocatalysis Using a Chiral Diol Scaffold

The combination of a free hydroxyl and a quaternary stereocenter makes this compound a candidate chiral ligand or organocatalyst precursor. Mono-protected hexahydrofurofuran diols have been explored as hydrogen-bonding catalysts for asymmetric transformations. The (6aS) configuration provides a distinct chiral environment compared to the widely available isosorbide-derived catalysts. The quaternary methyl group further increases steric bulk near the catalytic site, which can translate to higher enantioselectivity in reactions such as aldol condensations and Michael additions.

Quote Request

Request a Quote for (3R,3aR,6S,6aS)-6-methoxy-6-methyl-tetrahydro-2H-furo[3,2-b]furan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.